molecular formula C11H12FN3 B15301791 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine

Cat. No.: B15301791
M. Wt: 205.23 g/mol
InChI Key: PPKIYZUTNBBGJD-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorobenzyl group and a methyl group in this compound makes it a subject of interest in various fields of research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the fluorobenzyl and methyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. Subsequent alkylation with 3-fluorobenzyl halides and methylation can be achieved using standard alkylating agents such as methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(3-Chlorobenzyl)-5-methyl-1h-pyrazol-4-amine
  • 1-(3-Bromobenzyl)-5-methyl-1h-pyrazol-4-amine
  • 1-(3-Methylbenzyl)-5-methyl-1h-pyrazol-4-amine

Uniqueness: 1-(3-Fluorobenzyl)-5-methyl-1h-pyrazol-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-8-11(13)6-14-15(8)7-9-3-2-4-10(12)5-9/h2-6H,7,13H2,1H3

InChI Key

PPKIYZUTNBBGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC2=CC(=CC=C2)F)N

Origin of Product

United States

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